2-Fluoro-3-phenylpropanoic acid
Description
Significance of Alpha-Fluorinated Carboxylic Acids in Chemical Synthesis and Medicinal Chemistry
The strategic introduction of fluorine into organic molecules is a widely employed tactic in drug design and the development of new chemical entities. nih.gov Alpha-fluorinated carboxylic acids, in particular, represent a class of compounds with substantial importance due to the profound influence of the fluorine atom on molecular properties.
Furthermore, alpha-fluorinated carboxylic acids serve as crucial intermediates in the synthesis of more complex, biologically active fluorine-containing compounds. cdnsciencepub.com Their unique reactivity makes them valuable building blocks for creating novel pharmaceuticals and agrochemicals. Recently, innovative methods have been developed for the direct introduction of fluorine atoms into carboxylic acids, a process that simplifies and accelerates the production of these valuable molecules for pharmaceutical research. research-in-germany.org Fluorinated analogues of common molecules, such as the use of fluorinated alcohols and phenols as bioisosteres for carboxylic acids, are continually being explored to optimize drug properties like permeability and lipophilicity. nih.govresearchgate.net
Rationale for Academic Investigation of the 2-Fluoro-3-phenylpropanoic Acid Scaffold
The academic focus on this compound stems from its potential as a versatile building block and its utility in pioneering new synthetic methodologies. The phenylpropanoic acid core is a common scaffold in many biologically active compounds, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org The introduction of a fluorine atom at the alpha-position combines the established biological relevance of the phenylpropanoic structure with the unique advantages conferred by fluorination.
Recent research has highlighted the use of this compound in the development of novel chemical reactions. For example, it has been employed in photoredox catalysis to generate monofluoroalkyl radicals. acs.org This is significant because it opens up new avenues for creating carbon-carbon bonds and introducing monofluoroalkyl groups into various molecules, a transformation that is highly sought after in medicinal chemistry. acs.org Studies have shown that the carboxylate form of this compound is more easily oxidizable compared to other fluorinated carboxylic acids, making it particularly suitable for certain catalytic cycles. acs.org
The compound is also recognized as an important intermediate for synthesizing other chemicals. cdnsciencepub.comlookchem.com Research into its synthesis, often via the fluoromalonate route, provides a milder alternative to other fluorination methods, which is particularly useful when working with molecules that contain sensitive functional groups. cdnsciencepub.com The investigation into the properties and reactions of this compound, therefore, not only expands the toolbox of synthetic organic chemists but also provides pathways to new potential therapeutic agents.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 457-45-4 | , alfa-chemistry.com, biosynth.com |
| Molecular Formula | C₉H₉FO₂ | , biosynth.com |
| Molecular Weight | 168.165 g/mol | , alfa-chemistry.com |
| IUPAC Name | This compound | |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)F | |
| Melting Point | 74 °C | biosynth.com |
| Boiling Point | 279.1ºC at 760 mmHg | alfa-chemistry.com |
| Density | 1.207 g/cm³ | alfa-chemistry.com |
| Flash Point | 122.6ºC | alfa-chemistry.com |
Research Findings: Application in Photoredox Catalysis
Recent studies have demonstrated the utility of this compound in a monofluoroalkylation reaction enabled by photoredox catalysis.
| Parameter | Details | Source(s) |
| Reaction Type | Decarboxylative Monofluoroalkylation | acs.org |
| Reactant | This compound | acs.org |
| Catalyst System | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) | acs.org |
| Key Finding | The carboxylate form of this compound (1a⁻) is more easily oxidizable (E₁/₂red = +1.40 V vs SCE) than di- and trifluorocarboxylic acids, making it compatible with the organic photocatalyst 4CzIPN. | acs.org |
| Significance | This method avoids the use of expensive metal-based photocatalysts for generating valuable monofluoroalkyl radicals. | acs.org |
| Process Improvement | The reaction was successfully transferred from a batch process to a continuous flow system, significantly reducing the reaction time from 16 hours to 3.5 hours for certain substrates. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKLGCBWSLDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307075 | |
| Record name | α-Fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457-45-4 | |
| Record name | α-Fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: QVYF1R | |
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| Record name | α-Fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
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| Record name | 2-fluoro-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Fluoro 3 Phenylpropanoic Acid and Its Precursors
Established Synthetic Routes to Alpha-Fluorinated Propanoic Acids
General methods for the preparation of α-monofluoroalkanoic acids have been examined, providing a foundational toolkit for the synthesis of compounds like 2-Fluoro-3-phenylpropanoic acid. cdnsciencepub.com Three notable reagents for these transformations are hydrogen fluoride (B91410) in combination with N-bromoacetamide, diethyl fluoromalonate, and perchloryl fluoride. cdnsciencepub.com
A common procedure for the synthesis of simple, unsubstituted α-fluoro acids involves the use of hydrogen fluoride with N-bromoacetamide. cdnsciencepub.com This method is often recommended for its convenience and the use of readily available intermediates. cdnsciencepub.com The reaction typically proceeds via the formation of an α-bromo intermediate, followed by a halogen exchange reaction where the bromine atom is displaced by fluoride.
The diethyl fluoromalonate route is a milder and often preferred method for synthesizing α-fluoro acids that contain sensitive functional groups. cdnsciencepub.com This strategy involves the alkylation of diethyl fluoromalonate with a suitable halide, followed by hydrolysis and decarboxylation to yield the desired α-fluorinated carboxylic acid. cdnsciencepub.comacsgcipr.org Although the preparation of diethyl fluoromalonate itself can be challenging, the subsequent steps are generally straightforward and applicable to a wide variety of substrates. cdnsciencepub.com The utility of 2-fluoromalonate esters as versatile building blocks for fluorinated compounds is well-recognized. acsgcipr.org
Table 1: Comparison of Synthetic Routes to α-Monofluoroalkanoic Acids
| Method | Reagents | Advantages | Disadvantages | Ideal Substrates |
|---|---|---|---|---|
| Hydrogen Fluoride/N-Bromoacetamide | HF, N-bromoacetamide | Convenient, readily available intermediates | Vigorous reaction conditions | Simple, unsubstituted α-fluoro acids cdnsciencepub.com |
| Diethyl Fluoromalonate | Diethyl fluoromalonate, alkyl halide, base | Milder conditions, suitable for labile functional groups | Unsatisfactory preparation of diethyl fluoromalonate | α-fluoro acids with sensitive functional groups cdnsciencepub.com |
| Perchloryl Fluoride | FClO₃, base | Electrophilic fluorination | Potential for di-fluorination, handling of a reactive gas | Malonate esters and other activated methylene compounds acs.org |
Perchloryl fluoride (FClO₃) has been utilized as an electrophilic fluorinating agent in organic synthesis since the 1960s. wikipedia.orgdrugfuture.com It can be used to introduce fluorine atoms into organic molecules, including the synthesis of fluorinated steroids. wikipedia.orgnih.gov In the context of fluoroalkanoic acid synthesis, perchloryl fluoride can react with the enolate of a malonate ester. acs.org However, this reaction can sometimes lead to a mixture of mono- and di-fluorinated products, and careful control of the reaction conditions is necessary to achieve the desired monofluorination. acs.org
Targeted Synthesis of this compound and Related Compounds
The specific synthesis of this compound can be approached through the adaptation of general fluorination methods or by employing functional group interconversions on precursors that already contain the basic carbon skeleton.
Functional group interconversion is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. fiveable.meimperial.ac.uk In the context of synthesizing this compound, a plausible route involves starting with a precursor such as 3-phenylpropanoic acid or a derivative thereof. For instance, an α-hydroxy or α-bromo derivative of 3-phenylpropanoic acid could be a suitable starting material for the introduction of the fluorine atom via nucleophilic substitution. The conversion of an alcohol to an alkyl halide is a common transformation, often achieved using reagents like thionyl chloride or phosphorus tribromide, followed by a Finkelstein-type reaction with a fluoride source. fiveable.mevanderbilt.edu
A key strategy for the synthesis of this compound involves the deoxyfluorination of a corresponding hydroxyl-substituted analog, such as 2-hydroxy-3-phenylpropanoic acid. researchgate.net A variety of modern fluorinating reagents are available for the conversion of hydroxyl groups to fluorides. beilstein-journals.org Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this transformation. beilstein-journals.orgorganic-chemistry.org These reagents operate via a mechanism that involves the in-situ formation of a good leaving group from the hydroxyl functionality, which is then displaced by a fluoride ion. researchgate.net The direct synthesis of acyl fluorides from carboxylic acids using deoxyfluorinating reagents has also been extensively studied. beilstein-journals.orgnih.gov More recently, biocatalytic methods have been developed for the synthesis of chiral fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid, which could potentially serve as a precursor. nih.govresearchgate.net
Table 2: Common Fluorinating Reagents for Deoxyfluorination of Alcohols
| Reagent | Acronym | Key Features |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Widely used for converting alcohols to alkyl fluorides. beilstein-journals.org |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST. beilstein-journals.orgorganic-chemistry.org |
| (Diethylamino)difluorosulfonium Tetrafluoroborate | XtalFluor-E® | Storage-stable and does not react violently with water. beilstein-journals.org |
| Pyridine-HF | Commonly used source of nucleophilic fluoride. acsgcipr.org |
Advanced Fluorination Techniques Applicable to Phenylpropanoic Acid Derivatives
Recent advancements in synthetic organic chemistry have provided powerful tools for the introduction of fluorine atoms with high precision. These methods offer milder reaction conditions, improved functional group tolerance, and the ability to control stereochemistry, which are crucial for the synthesis of complex molecules like this compound.
Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This approach is particularly effective for generating radical intermediates that can participate in a variety of transformations, including monofluoroalkylation.
A recent methodology leverages visible-light-mediated photoredox catalysis for the decarboxylative monofluoroalkylation of α-monofluorocarboxylic acids, including this compound. acs.org In this process, the α-monofluorocarboxylic acid serves as a convenient precursor to a monofluoroalkyl radical. Cyclic voltammetry studies have shown that this compound, in its carboxylate form, is more readily oxidized compared to di- and trifluorocarboxylic acids, facilitating the generation of the corresponding radical species. acs.org
The reaction typically employs an inexpensive, transition-metal-free organic photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), which can generate the necessary monofluoroalkyl radicals under visible light irradiation. acs.org This method avoids the use of expensive metal-based photocatalysts or those with high oxidation potentials, thereby enhancing functional group compatibility. acs.org The generated monofluoroalkyl radical can then be trapped by a Giese acceptor (an electron-deficient alkene) to form the desired product. A significant advantage of this technique is its adaptability to continuous flow systems, which can accelerate reaction rates and improve scalability, addressing limitations of traditional batch processes. acs.org
Table 1: Key Features of Photoredox-Catalyzed Monofluoroalkylation
| Parameter | Description | Reference |
|---|---|---|
| Radical Precursor | This compound | acs.org |
| Catalyst | 4CzIPN (organic photocatalyst) | acs.org |
| Reaction Type | Decarboxylative Monofluoroalkylation / Giese Addition | acs.org |
| Key Advantage | Mild conditions, transition-metal-free, scalable via continuous flow | acs.org |
The synthesis of enantiomerically pure fluorinated compounds is of high importance, as different stereoisomers can exhibit distinct biological activities. nih.gov Several stereoselective fluorination strategies have been developed that are applicable to phenylpropanoic acid derivatives and their precursors.
Catalytic Asymmetric α-Fluorination:
One prominent strategy involves the catalytic, enantioselective α-fluorination of carboxylic acid derivatives. This can be achieved through a "dual activation" approach where a chiral nucleophile and a transition-metal Lewis acid work in tandem to generate a metal-coordinated, chiral ketene enolate from an acid chloride. nih.gov This intermediate then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the α-fluorinated product with high enantioselectivity. The resulting α-fluoro acid chloride can be readily converted to a wide range of derivatives, including the parent carboxylic acid, esters, and amides, by quenching the reaction with an appropriate nucleophile. nih.gov
Another approach utilizes planar chiral isothiourea catalysts derived from [2.2]paracyclophane scaffolds. mdpi.com This method facilitates the direct α-fluorination of carboxylic acids. The carboxylic acid is activated, for example with tosyl chloride, in the presence of the chiral catalyst, followed by fluorination with NFSI. Subsequent hydrolysis or alcoholysis provides the α-fluoro carboxylic acid or ester with high yields and excellent enantioselectivities. mdpi.com
Phase-Transfer Catalysis:
Asymmetric phase-transfer catalysis (PTC) represents another powerful tool for enantioselective fluorination. researchgate.net Chiral carboxylate-based or phosphate-based phase-transfer catalysts can be employed for the asymmetric fluorocyclization of alkenes that contain a carboxylic acid moiety. nih.govresearchgate.net For precursors like cinnamic acid, this approach can be used to introduce fluorine stereoselectively. The catalyst forms a chiral ion pair with the substrate, guiding the attack of an electrophilic fluorinating reagent, such as Selectfluor, to one face of the molecule. nih.govresearchgate.net
Table 2: Comparison of Stereoselective Fluorination Strategies
| Strategy | Substrate | Catalyst Type | Fluorinating Agent | Reference |
|---|---|---|---|---|
| Dual Activation | Acid Chlorides | Chiral Nucleophile + Lewis Acid | NFSI | nih.gov |
| Organocatalysis | Carboxylic Acids | Chiral Isothiourea | NFSI | mdpi.com |
| Phase-Transfer Catalysis | Alkenyl Carboxylic Acids | Chiral Carboxylate / Phosphate | Selectfluor | nih.govresearchgate.net |
These advanced methodologies underscore the progress in synthetic chemistry towards the controlled and efficient synthesis of complex fluorinated molecules like this compound, providing pathways that offer high selectivity and functional group tolerance.
Stereochemical Aspects and Enantioselective Synthesis of 2 Fluoro 3 Phenylpropanoic Acid
Chirality of 2-Fluoro-3-phenylpropanoic Acid
The spatial arrangement of atoms in this compound gives rise to specific stereochemical characteristics that are fundamental to its chemical behavior and potential applications.
Presence of Stereocenters and Potential for Stereoisomerism
This compound possesses a single stereocenter, also known as a chiral center, at the second carbon atom (C2) of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a fluorine atom, a carboxyl group (-COOH), and a benzyl (B1604629) group (-CH2Ph). The presence of this single chiral center means that the molecule is not superimposable on its mirror image.
This non-superimposability results in the existence of two distinct stereoisomers called enantiomers. These enantiomers are designated as (R)-2-Fluoro-3-phenylpropanoic acid and (S)-2-Fluoro-3-phenylpropanoic acid, based on the Cahn-Ingold-Prelog priority rules. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2^n. libretexts.org Since this compound has one stereocenter (n=1), it exists as a pair of two enantiomers. libretexts.org A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.
Significance of Enantiomeric Purity in Fluorinated Compounds
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties due to fluorine's high electronegativity. researchgate.net In the context of pharmacologically active compounds, the three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral.
Consequently, the individual enantiomers of a chiral fluorinated compound often exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. This disparity has led to the development of fluorinated analogues of existing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), where obtaining a single, enantiomerically pure form is crucial for maximizing efficacy and safety. mdpi.comnih.gov Therefore, achieving high enantiomeric purity is a critical goal in the synthesis of chiral fluorinated compounds for pharmaceutical and other specialized applications.
Strategies for Enantiomerically Pure this compound
Several methods have been developed to obtain single enantiomers of chiral molecules. For α-fluorinated carboxylic acids, kinetic resolution has proven to be a particularly effective strategy.
Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids
Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent. mdpi.com In this method, one enantiomer reacts significantly faster than the other, allowing for the separation of the more reactive enantiomer (which is converted into a new product) from the less reactive, unreacted enantiomer. mdpi.com This technique has been successfully applied to the separation of racemic 2-aryl-2-fluoropropanoic acids, a class of compounds that includes this compound. mdpi.comnih.gov
A specific method employs pivalic anhydride (B1165640) (Piv₂O) as a coupling agent and a bulky, achiral alcohol like bis(α-naphthyl)methanol as the nucleophile. mdpi.com The key to the enantioselectivity of the reaction lies in the use of a chiral catalyst. mdpi.comnih.gov
The stereodetermining step in this enantioselective esterification is controlled by a chiral acyl-transfer catalyst. mdpi.comnih.gov A notable example of such a catalyst is (+)-benzotetramisole (BTM). mdpi.comnih.gov The mechanism involves the initial reaction of the carboxylic acid with the coupling agent (pivalic anhydride) to form a mixed anhydride. This reactive intermediate then interacts with the chiral catalyst and the achiral alcohol to form a diastereomeric transition state. mdpi.com
The specific geometry and steric properties of the chiral catalyst ensure that the transition state leading to the esterification of one enantiomer is energetically more favorable than the transition state for the other enantiomer. This difference in activation energy results in a significant difference in reaction rates, leading to the selective esterification of one enantiomer from the racemic mixture. mdpi.com The catalyst is thus responsible for discriminating between the two enantiomers and dictating the stereochemical outcome of the resolution. mdpi.com
The effectiveness of this kinetic resolution is often quantified by the selectivity factor (s), which compares the reaction rates of the two enantiomers. High selectivity factors indicate a more efficient separation. Research has demonstrated that this method can yield both the optically active ester and the unreacted carboxylic acid with high enantiomeric excesses (ee). mdpi.com
Interactive Table: Kinetic Resolution of Various Racemic 2-Aryl-2-fluoropropanoic Acids
The following table presents data from the kinetic resolution of several 2-aryl-2-fluoropropanoic acids using (+)-BTM as the chiral acyl-transfer catalyst, demonstrating the yields and enantiomeric purity achieved for the resulting esters and recovered acids.
| Entry | Aryl Group | Recovered Acid Yield (%) | Recovered Acid ee (%) | Ester Yield (%) | Ester ee (%) | Selectivity Factor (s) |
| 1 | Phenyl | 45 | 90 | 46 | 98 | 103 |
| 2 | p-Tolyl | 47 | 81 | 48 | 90 | 38 |
| 3 | p-Methoxyphenyl | 46 | 90 | 47 | 98 | 99 |
| 4 | p-Chlorophenyl | 46 | 88 | 46 | 98 | 84 |
| 5 | p-Bromophenyl | 46 | 89 | 47 | 98 | 92 |
| 6 | o-Bromophenyl | 45 | 87 | 48 | 89 | 58 |
| 7 | 2-Fluoroibuprofen | 46 | 76 | 40 | 88 | 31 |
Data sourced from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com
Asymmetric Synthesis from Chiral Precursors
The asymmetric synthesis of fluorinated amino acids, including derivatives of this compound, frequently relies on the use of chiral precursors to establish the desired stereochemistry. mdpi.com This approach leverages a pre-existing chiral center to direct the stereochemical outcome of subsequent transformations. Two prominent methods in this area involve solid-phase synthesis starting from chiral amino acids and the enzymatic preparation of enantiopure building blocks like phenyllactic acid.
Solid-phase synthesis is a powerful technique for constructing peptide and amino acid derivatives, including those containing fluorine. rsc.org A common approach involves using a chiral amino acid, such as (S)-phenylalanine, as the starting material. This ensures that the stereocenter of the original amino acid is retained throughout the synthesis.
The process typically begins by anchoring an N-protected chiral amino acid onto a solid support, such as a Wang resin. cd-bioparticles.comappliedpolytech.com The Wang resin is a p-alkoxybenzyl alcohol-based support that allows the final product to be cleaved under mild acidic conditions. appliedpolytech.com The amino group of the acid is commonly protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is stable under acidic and neutral conditions but can be easily removed with a base, such as piperidine (B6355638). appliedpolytech.comnih.gov
A representative synthesis involves the following steps:
Resin Preparation : An Fmoc-protected (S)-phenylalanine is attached to a Wang resin. cd-bioparticles.com
Deprotection : The Fmoc group is removed using a solution of piperidine in a solvent like N-methyl-2-pyrrolidone (NMP) to expose the free amine.
Coupling : The newly freed amine is then coupled with another molecule. For instance, to create an N-acyl derivative, a carboxylic acid (e.g., p-fluorobenzoic acid) is activated with coupling reagents like hydroxybenzotriazole (B1436442) (HOBt) and a carbodiimide (B86325) (e.g., diisopropylcarbodiimide) and added to the resin-bound amino acid.
Cleavage : After the desired modifications are complete, the final compound is cleaved from the solid support. This is typically achieved by treating the resin with a strong acid mixture, such as trifluoroacetic acid (TFA) in dichloromethane. appliedpolytech.com
This solid-phase strategy allows for the efficient construction of complex amino acid derivatives while preserving the stereochemical integrity of the initial chiral precursor. rsc.org
Table 1: Reagents in Solid-Phase Synthesis of Phenylalanine Derivatives
| Reagent | Abbreviation | Function |
|---|---|---|
| (S)-Phenylalanine | - | Chiral precursor providing the stereocenter. |
| Wang Resin | - | Solid support for synthesis, allowing for mild acid cleavage. cd-bioparticles.comappliedpolytech.com |
| Fluorenylmethoxycarbonyl | Fmoc | Base-labile protecting group for the amino function. appliedpolytech.com |
| N-methyl-2-pyrrolidone | NMP | Solvent for washing and reaction steps. |
| Piperidine | - | Base used for the removal of the Fmoc protecting group. |
| Hydroxybenzotriazole | HOBt | Coupling additive to improve efficiency and reduce side reactions. |
| Diisopropylcarbodiimide | DIC | Activating agent for the carboxylic acid during the coupling step. |
| Trifluoroacetic acid | TFA | Strong acid used for the final cleavage of the product from the resin. appliedpolytech.com |
Enantiopure phenyllactic acid (PLA) is a valuable chiral building block for the synthesis of various pharmaceutical and chemical compounds. mdpi.comnih.gov Its structure is closely related to this compound, making it an ideal chiral precursor. Specifically, L-phenyllactic acid (L-PLA) can be produced with very high enantiomeric purity through biocatalytic methods. mdpi.comnih.govfrontiersin.org
A highly efficient method for producing L-PLA involves the asymmetric reduction of phenylpyruvic acid (PPA) using whole-cell biocatalysts or isolated enzymes. mdpi.comfrontiersin.org Recombinant Escherichia coli strains have been engineered to co-express two key enzymes: an L-lactate dehydrogenase (L-LDH) and a glucose dehydrogenase (GDH). mdpi.com
The synthetic pathway operates as follows:
Reduction Step : L-LDH enantioselectively reduces the ketone group of PPA to a hydroxyl group, forming L-PLA. This reaction requires the cofactor NADH, which is oxidized to NAD+. mdpi.comfrontiersin.org
Cofactor Regeneration : GDH catalyzes the oxidation of glucose, which simultaneously regenerates NADH from NAD+. This in-situ regeneration is crucial for driving the reaction to completion and makes the process economically viable by requiring only catalytic amounts of the expensive NAD+ cofactor. mdpi.comfrontiersin.org
This dual-enzyme system, whether in vitro or in whole recombinant cells, can convert PPA into L-PLA with excellent yields and near-perfect enantioselectivity. mdpi.comnih.govfrontiersin.org The resulting highly pure L-PLA can then serve as a chiral starting material for the synthesis of this compound, where the hydroxyl group can be stereospecifically replaced with fluorine.
Table 2: Performance of Biocatalytic Systems for L-Phenyllactic Acid (L-PLA) Production
| Biocatalytic System | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli with L-LDH and GDH | Phenylpyruvic Acid (PPA) | L-Phenyllactic Acid | 103.8 mM | 99.7% | mdpi.com |
| Dual-enzyme catalysis (L-LDH and GDH variants) in vitro | Phenylpyruvic Acid (PPA) | L-Phenyllactic Acid | 90.0% | >99.9% | nih.govfrontiersin.org |
Chemical Reactivity and Derivatization Strategies of 2 Fluoro 3 Phenylpropanoic Acid
General Reactivity Profile of 2-Fluoro-3-phenylpropanoic Acid
The chemical behavior of this compound is dictated by the interplay of its three key components: the carboxylic acid group, the fluorine atom at the alpha-position, and the phenyl ring.
The carboxylic acid group is a primary site for chemical transformations.
Esterification: this compound can undergo Fischer esterification when treated with an alcohol in the presence of an acid catalyst, yielding the corresponding ester and water. masterorganicchemistry.com This equilibrium reaction is typically driven to completion by using the alcohol as a solvent or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com For instance, the synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate has been achieved using Selectfluor. researchgate.net Various catalysts, including silica (B1680970) chloride and cobalt(II) chloride hexahydrate, have been shown to be effective for the esterification of carboxylic acids. organic-chemistry.org
Reduction: While specific examples for the reduction of this compound are not prevalent in the provided search results, carboxylic acids can generally be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the carboxylic acid group is a fundamental transformation in organic synthesis.
The presence of a fluorine atom on the carbon adjacent to the carboxylic acid group (the α-carbon) significantly influences the compound's acidity and reactivity. reddit.com
Acidity: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. libretexts.orglibretexts.org This effect pulls electron density away from the carboxylate anion that is formed upon deprotonation. libretexts.orglibretexts.org By delocalizing and stabilizing the negative charge of the conjugate base, the fluorine atom increases the acidity of the carboxylic acid. reddit.comlibretexts.orglibretexts.org The closer the electron-withdrawing group is to the carboxylic acid, the more pronounced the effect on acidity. jove.com Therefore, an α-fluorine substituent has a greater acid-strengthening effect than a fluorine atom at a more distant position. jove.comreddit.com
Reactivity: The increased electrophilicity of the carbonyl carbon, due to the inductive effect of the α-fluorine, can enhance its reactivity towards nucleophiles.
Synthesis of Functionalized Derivatives and Analogs
The unique structural features of this compound make it a valuable precursor for the synthesis of various functionalized derivatives.
The synthesis of amino acid derivatives from precursors like this compound is a significant area of research due to the unique properties that fluorine can impart to biologically active molecules. psu.edu General methods for synthesizing fluorinated amino acids include the fluorination of amino acid backbones and amination reactions. nih.gov For instance, (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid has been synthesized via solid-phase methods starting from Fmoc-protected phenylalanine. iucr.org The synthesis of β-amino acid derivatives has also been achieved through methods like the Mannich reaction of 3-phenylpropionic acid derivatives. orgsyn.org The introduction of fluorine can affect the biological properties of amino acids and peptides. psu.edu
The oxidation of the carbon bearing the fluorine atom can lead to the formation of α-keto acids. Analogs of 3-fluoro-2-oxo-3-phenylpropionic acid have been synthesized and studied as enzyme inhibitors. nih.gov For example, ethyl-2-fluoro-3-oxo-3-phenylpropanoate has been synthesized using Selectfluor. researchgate.net Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) itself is a known compound used in the synthesis of other molecules like 3-phenyllactic acid. selleckchem.com
Structural Modifications on the Phenyl Moiety (e.g., introduction of polar functionalities)
The strategic introduction of polar functional groups onto the phenyl ring of this compound is a key derivatization approach to modulate the molecule's physicochemical properties, such as solubility, polarity, and potential interactions with biological targets. These modifications are typically achieved through electrophilic aromatic substitution reactions, though other methods can be employed depending on the desired functionality and its position on the aromatic ring. Common polar moieties introduced include nitro, amino, and hydroxyl groups.
Nitration of the Phenyl Ring
Nitration of the phenyl ring is a common method to introduce a versatile functional group that can be further transformed. For instance, derivatives of phenylpropanoic acid have been nitrated to yield compounds like 3-(4-fluoro-3-nitrophenyl)propanoic acid. This compound is a valuable intermediate in organic synthesis, with its unique structure enabling various subsequent chemical reactions. indiamart.com The presence of both a fluorine and a nitro group on the phenyl ring allows for diverse derivatization strategies. indiamart.com
Similarly, 3-(4-fluoro-2-nitrophenyl) propanone has been synthesized, which can serve as a precursor to the corresponding nitrated phenylpropanoic acid. patsnap.com The general strategy for such syntheses often involves the use of a macroporous strong acid type catalytic resin with acetic acid as the reaction medium. patsnap.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-(4-Fluoro-3-nitrophenyl)propanoic acid | 160877-40-7 | C9H8FNO4 | 213.16 | Intermediate for complex molecule synthesis. indiamart.com |
| 3-(4-Fluoro-2-nitrophenyl) propanone | Not specified | Not specified | Not specified | Precursor for 2-nitrophenylacetone compounds. patsnap.com |
Reduction of the Nitro Group to an Amino Group
The nitro group introduced onto the phenyl ring can be readily reduced to an amino group, a highly useful polar functionality. This transformation provides a pathway to amino-substituted derivatives. For example, 2-(3-fluoro-4-nitrophenyl)propionic acid can be hydrogenated to yield 2-(4-amino-3-fluorophenyl)propionic acid. This reaction is typically carried out using a palladium on charcoal catalyst in an ethanol (B145695) solvent. prepchem.com
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-(3-fluoro-4-nitrophenyl)propionic acid | 5% Palladium on charcoal, Ethanol, Catalytic hydrogenation | 2-(4-amino-3-fluorophenyl)propionic acid | Not specified |
Introduction of Hydroxyl Groups
The introduction of a hydroxyl group onto the phenyl ring is another important modification that significantly increases polarity. While direct hydroxylation can be challenging, derivatives such as 3-(4-fluoro-2-hydroxyphenyl)propanoic acid have been synthesized, indicating that methods for introducing hydroxyl functionalities to this scaffold exist. bldpharm.com The synthesis of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been reported, showcasing the utility of the hydroxylated phenyl motif. nih.gov
| Compound | Key Features |
| 3-(4-Fluoro-2-hydroxyphenyl)propanoic acid | A hydroxylated derivative of the core structure. bldpharm.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Bear an incorporated 4-hydroxyphenyl moiety. nih.gov |
The introduction of these polar functionalities onto the phenyl ring of this compound and its close analogs provides a powerful tool for fine-tuning the molecular properties and exploring its potential in various scientific and industrial applications.
Applications As Synthetic Intermediates and Molecular Scaffolds in Organic Synthesis
Utilization in Complex Molecule Construction
The presence of a fluorine atom at the alpha position to the carboxylic acid imparts unique chemical properties to 2-fluoro-3-phenylpropanoic acid, making it a desirable starting material for synthesizing complex structures.
Building Block in the Synthesis of Pharmaceutical Intermediates.bldpharm.com
This compound is recognized as a key building block in the synthesis of pharmaceutical intermediates. bldpharm.com Its structure is incorporated into more complex molecules that may eventually become active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of various fluorinated compounds that are of interest in medicinal chemistry. acs.org The introduction of fluorine can significantly alter the biological properties of a molecule, such as its metabolic stability and binding affinity, making fluorinated building blocks like this acid highly sought after in drug discovery programs. acs.org
Recent research has demonstrated the use of this compound in photoredox-catalyzed reactions to create complex fluoromethylated products. acs.org These products are considered useful fragments in synthetic and medicinal chemistry. acs.org The acid can be used to generate monofluoroalkyl radicals, which can then be used in late-stage functionalization of biologically relevant molecules. acs.org
Precursor for Advanced Fluorinated Chirons.rsc.org
Chiral fluorine-containing molecules are of significant interest in the development of pharmaceuticals and agrochemicals. This compound serves as a precursor for the synthesis of advanced fluorinated chirons, which are chiral building blocks. The enantioselective synthesis of such compounds is a key area of research. For example, the chiral (S)-2-fluoro-3-phenylpropanoic acid can be synthesized through methods like iridium-catalyzed hydrogenation. rsc.org
The use of enzymes, such as fluoroacetic acid dehalogenase, has been explored for the resolution of racemic this compound. This enzymatic process can yield enantiomerically pure compounds, which are valuable for stereospecific synthesis. google.com
Role in Materials Science Research and Polymer Design.bldpharm.com
In the realm of materials science, this compound and its derivatives are utilized as building blocks for creating novel materials and polymers. bldpharm.com The inclusion of fluorine in polymer backbones can lead to materials with unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. While direct applications in large-scale polymer production are still an area of active research, its role as a monomer or a component in the design of specialized polymers is noted. google.com The compound is listed under categories such as "Material Building Blocks" by chemical suppliers, indicating its relevance in this field. bldpharm.com
Development of Chemical Probes and Research Tools.acs.org
This compound is instrumental in the development of chemical probes and other research tools for studying biological systems. The strategic placement of a fluorine atom can be useful for ¹⁹F NMR spectroscopy studies, allowing researchers to probe molecular interactions and environments without the need for more disruptive labels.
Its ability to generate monofluoroalkyl radicals under mild conditions makes it a valuable tool for the late-stage functionalization of complex biological molecules. acs.org This allows for the introduction of a fluorinated tag into peptides, natural products, and other molecules of biological interest, facilitating studies on their function, distribution, and metabolism. acs.org
Theoretical and Mechanistic Investigations of 2 Fluoro 3 Phenylpropanoic Acid
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool to model and predict the behavior of 2-fluoro-3-phenylpropanoic acid in various chemical environments. These theoretical approaches offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
While specific DFT calculations for this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on the closely related compound, 2-fluoro-2-phenylpropanoic acid. In the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid via asymmetric esterification, DFT calculations have been employed to elucidate the reaction mechanism and identify the key transition states.
These calculations support a concerted reaction mechanism where the nucleophilic attack of an alcohol on the carbonyl group and the deprotonation of the hydroxyl group by a pivalate (B1233124) anion occur simultaneously. The calculated transition state structures for the (R)- and (S)-enantiomers reveal the origins of enantioselectivity. The structural similarity of the transition states for 2-fluoro-2-phenylpropanoic acid to those of 2-phenylpropanoic acid suggests a strong analogy between the electronic and steric effects of fluorine and hydrogen at the α-position during the chiral recognition process. researchgate.net
A plausible reaction pathway derived from these computational studies involves the formation of a mixed anhydride (B1165640) from the carboxylic acid, followed by a multiple transacylation process where the enantio-determining step is the selective reaction of one of the mixed anhydride enantiomers. researchgate.net
Table 1: Calculated Parameters for the Transition States in the Asymmetric Esterification of a Related Fluoroalkanoic Acid
| Parameter | (S)-Transition State | (R)-Transition State |
| Bond Formation (C-O) | Concerted | Concerted |
| Deprotonation | Concerted | Concerted |
| Key Intermolecular Interactions | Hydrogen Bonding, Steric Repulsion | Hydrogen Bonding, Steric Repulsion |
| Relative Energy | Lower | Higher |
Note: This data is based on studies of the analogous 2-fluoro-2-phenylpropanoic acid and is presented here to illustrate the application of DFT in understanding such systems.
Molecular Modeling for Understanding Stereochemical Control and Chiral Recognition
Molecular modeling techniques are instrumental in visualizing and quantifying the non-covalent interactions that govern stereochemical control and chiral recognition. For fluorinated carboxylic acids, these models can help rationalize the enantioselectivity observed in various reactions.
In the context of chiral separations, molecular modeling can elucidate the interactions between the enantiomers of this compound and a chiral stationary phase. The "three-point interaction model" is a fundamental concept where a minimum of three simultaneous interactions between the analyte and the chiral selector are necessary for enantiomeric discrimination. These interactions can include hydrogen bonds, dipole-dipole interactions, steric repulsion, and π-π stacking. The presence of the fluorine atom can significantly influence these interactions through its electronegativity and steric demand.
Mechanistic Understanding of Synthetic Transformations
A thorough mechanistic understanding of the synthetic transformations involving this compound is essential for optimizing reaction conditions and achieving high levels of stereoselectivity.
Elucidation of Chiral Recognition Mechanisms in Kinetic Resolution Processes
The kinetic resolution of racemic this compound relies on the differential reaction rates of its enantiomers with a chiral reagent or catalyst. The elucidation of the chiral recognition mechanism is key to developing efficient resolution processes.
Based on studies of analogous compounds, the chiral recognition in the kinetic resolution of 2-fluoro-2-phenylpropanoic acid is believed to occur during the enantio-determining step of a multiple transacylation process. researchgate.net The selectivity is dictated by the subtle differences in the transition state energies for the two enantiomers, which arise from steric and electronic interactions with the chiral catalyst. The fluorine atom, despite its small van der Waals radius, can exert a significant electronic effect, influencing the acidity of the carboxylic proton and the polarization of the carbonyl group.
Proposed Catalytic Cycles for Enantioselective Reactions
The enantioselective synthesis of compounds like this compound often involves a catalytic cycle where a chiral catalyst is regenerated after each turnover. While a specific catalytic cycle for the synthesis of this compound is not detailed in the literature, a plausible cycle for the kinetic resolution of the related 2-fluoro-2-phenylpropanoic acid has been proposed. researchgate.net
This proposed cycle for asymmetric esterification involves the following key steps:
Formation of a mixed anhydride from the racemic carboxylic acid and pivalic anhydride.
Selective reaction of one enantiomer of the mixed anhydride with an alcohol, catalyzed by a chiral base.
Hydrolysis of the unreacted mixed anhydride enantiomer to regenerate the optically active starting material.
The efficiency of such a cycle depends on the selectivity factor (s-value), which is the ratio of the reaction rates of the two enantiomers. researchgate.net
Studies on Fluorine's Electronic and Steric Influence
The substitution of a hydrogen atom with fluorine in an organic molecule can dramatically alter its physical and chemical properties. Understanding these effects is crucial for predicting the behavior of this compound.
The fluorine atom is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This can increase the acidity of the carboxylic acid group in this compound compared to its non-fluorinated analog. This electronic influence can also affect the reactivity of the adjacent chiral center.
From a steric perspective, the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å) but smaller than that of a methyl group. This intermediate size means that steric hindrance can play a significant role in directing the approach of reagents and in the packing of molecules in the solid state. In some contexts, the steric demand of a trifluoromethyl group is considered comparable to that of an ethyl group. researchgate.net
Table 2: Comparison of Atomic and Group Properties
| Atom/Group | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) |
| Hydrogen (H) | 1.20 | 2.20 |
| Fluorine (F) | 1.47 | 3.98 |
| Methyl (CH₃) | ~2.00 | 2.55 (Carbon) |
The unique combination of electronic and steric properties imparted by the fluorine atom is a key determinant of the chemical and biological behavior of this compound and is a central theme in its theoretical and mechanistic investigations.
Effects on Molecular Conformation and Stability
The introduction of a fluorine atom at the α-position of 3-phenylpropanoic acid has profound stereoelectronic effects that dictate the molecule's preferred conformation and stability. This is primarily governed by a phenomenon known as the gauche effect. wikipedia.orgchemeurope.com In contrast to steric hindrance which would favor an anti conformation to minimize repulsion between bulky groups, the gauche effect in certain fluorinated alkanes results in the gauche conformer being more stable. wikipedia.orgchemeurope.com
For 1,2-difluoroethane, a model compound for understanding these interactions, the gauche conformation is more stable than the anti conformation by approximately 2.4 to 3.4 kJ/mol. chemeurope.com This stabilization is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital. wikipedia.orgchemeurope.com This overlap is maximized in the gauche arrangement. Another contributing explanation involves the concept of bent bonds, where the high electronegativity of fluorine increases the p-orbital character of the C-F bond, leading to a stabilizing interaction in the gauche form. chemeurope.com
In the context of this compound, the molecule will adopt a conformation that balances the steric bulk of the phenyl and carboxyl groups with the electronic stabilization afforded by the gauche effect between the fluorine atom and the vicinal protons or carbons. Computational studies on related molecules, such as 1,2-difluoro-1,2-diphenylethane, show a preference for a gauche conformation between the fluorine and phenyl groups in the erythro isomer. wikipedia.orgchemeurope.com This suggests that similar stabilizing interactions are at play in this compound, influencing its three-dimensional structure. The stability of such gauche conformations can be significant, with calculations on some fluorinated intermediates showing a stability increase of 3.3 kcal/mol over the anti conformer due to the fluorine gauche effect. researchgate.net
The table below summarizes the key stereoelectronic effects influencing the conformation of α-fluorocarboxylic acids.
| Effect | Description | Consequence for this compound |
| Gauche Effect | Atypical stabilization of the gauche conformation (substituents at ~60° dihedral angle) over the anti conformation. wikipedia.orgchemeurope.com | The C-F bond will likely be oriented gauche relative to the C-C bond of the ethyl chain, influencing the overall molecular shape. |
| Hyperconjugation | Donation of electron density from a σ bonding orbital (e.g., C-H) to an adjacent σ* antibonding orbital (e.g., C-F). wikipedia.orgchemeurope.com | This is the primary electronic interaction stabilizing the gauche conformer. chemeurope.com |
| Steric Hindrance | Repulsive interaction between bulky groups (phenyl and carboxyl groups). | This effect will counteract the gauche effect to some extent, leading to a finely balanced equilibrium conformation. |
Influence on Reactivity and Electronic Distribution within the Molecule
The highly electronegative fluorine atom at the α-carbon significantly modulates the electronic properties and reactivity of this compound. The primary mechanism is a strong inductive electron-withdrawing effect (-I effect) along the C-F bond.
This electron withdrawal has a pronounced impact on the acidity of the carboxylic acid group. By stabilizing the resulting carboxylate anion through induction, the fluorine atom increases the acidity (lowers the pKa) of the molecule compared to its non-fluorinated analog, 3-phenylpropanoic acid. This effect is distance-dependent but is particularly strong at the α-position. researchgate.net
Furthermore, the presence of the α-fluoro substituent alters the reactivity of the molecule in chemical transformations. For instance, α-monofluoro carboxylic acids are noted as being conventionally difficult substrates for certain cross-coupling reactions. acs.org However, recent methodologies have shown that they can undergo direct decarboxylative cross-coupling, a reaction for which DFT calculations have been used to rationalize the distinct reactivity of these fluorinated substrates compared to their non-fluorinated counterparts. acs.org This unique reactivity profile opens up new synthetic pathways for creating a variety of fluorinated products. acs.org
The electronic distribution is also key to understanding potential molecular interactions. The electron-poor nature of the C-F bond can influence non-covalent interactions and how the molecule is recognized by other chemical species, including enzyme active sites.
The following table provides a comparative overview of the expected electronic properties of this compound and its non-fluorinated parent compound.
| Property | 3-Phenylpropanoic Acid | This compound | Influence of Fluorine |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic) | Inductive electron withdrawal by fluorine stabilizes the carboxylate conjugate base. researchgate.net |
| Electron Density at α-Carbon | Normal | Reduced | Strong -I effect of the fluorine atom. |
| Reactivity in Decarboxylation | Standard reactivity | Altered reactivity, enabling novel cross-coupling reactions. acs.org | Fluorine substitution modifies the electronic environment, influencing the stability of intermediates. acs.org |
Enzymatic Interactions and Biotransformation Pathways of Related Analogs (Academic Focus)
While specific enzymatic studies on this compound are not widely documented, extensive research on related fluorinated analogs provides significant insight into its potential biocatalytic behavior. Enzymes, particularly hydrolases like lipases and esterases, are known for their ability to process a wide range of substrates, a characteristic termed substrate ambiguity or promiscuity. nih.govacs.org This promiscuity allows them to catalyze reactions on non-native substrates, including those containing fluorine.
The introduction of a fluorine atom can dramatically affect enzyme-substrate interactions. In some cases, enzymes exhibit remarkable selectivity for a fluorinated substrate over its non-fluorinated counterpart. For example, the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya shows a 10⁴-fold increase in the rate of hydrolysis for fluoroacetyl-CoA compared to acetyl-CoA. researchgate.net This enhanced catalytic efficiency is not due to tighter binding but to a change in the reaction mechanism, where a deprotonation step is specifically enabled for the fluorinated substrate. researchgate.netnih.gov
Lipases are a class of enzymes that are particularly relevant due to their broad substrate scope and use in the hydrolysis and esterification of carboxylic acids. nih.govmdpi.com The geometry of a lipase's binding site—which can be a crevice, funnel, or tunnel—plays a crucial role in determining its substrate specificity. nih.gov Studies on the enzymatic hydrolysis of fatty esters with N-heterocyclic groups have shown that the stereochemistry and nature of substituents near the ester group strongly influence the catalytic activity of lipases like those from Candida cylindracea and Rhizomucor miehei. nih.gov This suggests that the size and electronic properties of the fluorine and phenyl groups in this compound would be key determinants in its interaction with lipase (B570770) active sites.
Substrate Scope and Catalytic Promiscuity with Related Enzymes
The concept of catalytic promiscuity is central to understanding how enzymes can be applied to novel, non-native substrates like fluorinated organic acids. nih.govacs.org Enzymes within a superfamily often inherit a basic catalytic scaffold that can be adapted to new functions. nih.gov
Research has demonstrated the successful biotransformation of various fluorinated compounds using different enzyme classes:
Fluoroacetate Dehalogenase (FAcD): This enzyme has been used for the kinetic resolution of (RS)-2-fluoro-2-phenylacetic acid derivatives, producing the (R)-isomers with high enantiomeric excess (>97%). nih.gov This highlights the ability of some enzymes to specifically recognize and act upon α-fluorocarboxylic acids.
Tyrosine Phenol-lyases (TPLs): These enzymes have been employed to synthesize 3-fluoro-L-tyrosine from o-fluorophenol, demonstrating their tolerance for fluorinated aromatic substrates. nih.gov
P450 Enzymes: Cytochrome P450s are known for their broad substrate scope and have been shown to be involved in the biotransformation of fluorinated compounds, including the nitrification of fluorinated tryptophan analogs. nih.gov
Lipases, in particular, are workhorses in biocatalysis for their ability to handle a wide variety of carboxylic acids and their esters. nih.gov Their activity is not limited to hydrolysis; in non-aqueous media, they can efficiently catalyze esterification reactions. nih.gov The substrate specificity of lipases is influenced by the length and structure of the acyl moiety. nih.gov For an analog like this compound, the bulky phenyl group and the electronegative fluorine atom would both interact with the amino acid residues lining the enzyme's binding pocket, determining whether it is accepted as a substrate and the efficiency of the subsequent catalytic conversion.
The table below provides examples of enzymes and their demonstrated activity on fluorinated analogs related to this compound.
| Enzyme Class | Related Analog Substrate(s) | Type of Transformation | Reference |
| Fluoroacetate Dehalogenase (FAcD) | (RS)-2-fluoro-2-phenylacetic acid | Kinetic Resolution (Hydrolysis) | nih.gov |
| Tyrosine Phenol-lyase (TPL) | o-Fluorophenol | Synthesis of 3-fluoro-L-tyrosine | nih.gov |
| Cytochrome P450 | 4-F-dl-tryptophan, 5-F-l-tryptophan | Nitrification | nih.gov |
| Thioesterase (FlK) | Fluoroacetyl-CoA | Hydrolysis | researchgate.netnih.gov |
These examples underscore the potential for this compound to serve as a substrate for various enzymatic transformations, contingent on the specific topology and electronic environment of the enzyme's active site.
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-3-phenylpropanoic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or fluorination of pre-functionalized precursors . For example, fluorination via electrophilic aromatic substitution (e.g., using Selectfluor™) on 3-phenylpropanoic acid derivatives can introduce the fluorine atom. Purification is achieved through recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase chromatography to remove unreacted starting materials. Monitoring reaction progress via TLC (silica gel, UV detection) and HPLC (C18 column, acidic mobile phase) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (in DMSO-d or CDCl) confirm the fluorine position and aromatic proton coupling patterns.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., expected [M-H] at m/z 182.05).
- X-ray Crystallography : For unambiguous stereochemical assignment (if applicable), single-crystal X-ray diffraction is recommended .
Q. How can researchers assess the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use in vitro liver microsome assays (rat or human) to measure metabolic half-life. Incubate the compound with NADPH-regenerating systems and monitor degradation via LC-MS/MS . Compare results to control compounds (e.g., propranolol for high clearance). Fluorine’s electron-withdrawing effects may reduce oxidative metabolism, enhancing stability .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis . For example:
- Chiral Pool Synthesis : Start with L-phenylalanine derivatives, introducing fluorine via fluorinating agents (e.g., DAST).
- Asymmetric Hydrogenation : Catalyze β-fluorostyrene derivatives using Ru-BINAP complexes to achieve >90% enantiomeric excess (ee). Validate ee via chiral HPLC (Chiralpak AD-H column) .
Q. How does the fluorine substituent influence the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Fluorine’s electronegativity and van der Waals radius (1.47 Å) alter electronic and steric properties. Use docking simulations (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2). Experimentally, conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K). Fluorine may enhance binding via dipole interactions or hinder it via steric clashes .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models) match experimental conditions (pH, ionic strength).
- Synchrotron Crystallography : Resolve protein-ligand structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds).
- SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-fluoro isomers) to isolate electronic vs. steric effects .
Q. What role does this compound play in modulating metabolic pathways, and how can this be quantified?
- Methodological Answer : Use stable isotope tracing (-labeled compound) with GC-MS to track incorporation into metabolic intermediates (e.g., phenylalanine derivatives). Fluorine’s presence may inhibit specific enzymes (e.g., aminotransferases) by mimicking transition states. Pair with transcriptomics (RNA-seq) to identify upregulated/downregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
